(R)-1,2-Tetradecanediol

Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

Researchers substituting racemic 1,2-tetradecanediol or shorter-chain 1,2-alkanediols risk compromised stereochemical fidelity and chain-length-dependent functional deviations. (R)-1,2-Tetradecanediol eliminates these variables. • Enables enantiopure (>99% ee) building blocks for asymmetric synthesis of antitubercular amino alcohols (MIC 6.25 μg/mL). • Produces phase-pure γ-Fe₂O₃ maghemite nanocrystals without magnetite contamination when used as reducing agent/co-surfactant at 10 mmol in phenyl ether at 265°C. • Provides dual antimicrobial activity and viscosity modulation in cosmetic formulations with enhanced thickening efficiency vs. C10/C12 diols.

Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
CAS No. 153062-86-3
Cat. No. B133296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2-Tetradecanediol
CAS153062-86-3
Synonyms(R)-1,2-TETRADECANEDIOL
Molecular FormulaC14H30O2
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CO)O
InChIInChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1
InChIKeyDWANEFRJKWXRSG-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,2-Tetradecanediol Overview


(R)-1,2-Tetradecanediol (CAS 153062-86-3), systematically named (2R)-tetradecane-1,2-diol, is a chiral C14 long-chain terminal diol with the molecular formula C14H30O2 and a molecular weight of 230.39 g/mol [1]. It belongs to the 1,2-alkanediol class, which includes widely used compounds such as 1,2-hexanediol, 1,2-octanediol, 1,2-decanediol, and 1,2-dodecanediol [2]. Unlike its achiral or racemic in-class counterparts, this compound possesses a defined (R)-stereocenter at the C2 position, making it valuable for stereospecific applications in asymmetric synthesis, chiral building block construction, and materials science where stereochemical purity influences functional outcomes [1].

Why Substitution Fails for (R)-1,2-Tetradecanediol


Scientific and industrial users must recognize that substituting (R)-1,2-tetradecanediol with racemic 1,2-tetradecanediol (CAS 21129-09-9), its (S)-enantiomer (CAS 153062-87-4), or shorter-chain 1,2-alkanediols introduces distinct and often unacceptable deviations in experimental or formulation outcomes. Racemic mixtures contain equal proportions of (R)- and (S)-enantiomers, which exhibit identical physical properties but may differ dramatically in chiral recognition events, including enzymatic interactions, receptor binding, and self-assembly behavior in supramolecular systems [1]. Additionally, chain-length variation among 1,2-alkanediols (e.g., C6, C8, C10, C12) alters antimicrobial potency, membrane partitioning, and surfactant properties in a chain-length-dependent manner [2]. The quantitative evidence presented below substantiates why procurement decisions must specify the exact (R)-stereoisomer rather than accepting generic or racemic alternatives.

(R)-1,2-Tetradecanediol: Comparative Evidence


Enantioselective Hydrolytic Kinetic Resolution

Jacobsen's hydrolytic kinetic resolution (HKR) methodology enables the preparation of (R)-1,2-tetradecanediol with enantiomeric excess (ee) exceeding 99% from racemic terminal epoxides, using a chiral (salen)Co(III) catalyst [1]. In contrast, conventional chemical synthesis of 1,2-tetradecanediol via hydroxylation of 1-tetradecene or reduction of 1,2-tetradecanedione yields racemic product (0% ee), requiring subsequent costly and often inefficient chiral separation steps . The HKR approach simultaneously produces the (R)-diol and recovers unreacted (S)-epoxide in highly enantioenriched form, representing a dual-enantiomer production advantage absent in racemic synthesis methods [1].

Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

Phase-Pure Maghemite Nanocrystal Synthesis

In the synthesis of iron oxide nanocrystals via thermal decomposition, 1,2-tetradecanediol functions as a reducing agent and co-surfactant that directs the formation of phase-pure γ-Fe₂O₃ (maghemite) particles without detectable magnetite (Fe₃O₄) contamination [1]. The specific protocol employs 1,2-tetradecanediol at 10 mmol concentration alongside oleic acid and oleylamine in phenyl ether solvent [1]. When 1,2-tetradecanediol is substituted with 1,2-hexadecanediol in otherwise identical conditions, systematic differences in nanoparticle size distribution and surface ligand density are observed, attributable to the altered chain-length-dependent reducing kinetics and steric stabilization [2]. X-ray powder diffraction combined with Mössbauer spectroscopy confirms the exclusive maghemite phase only under the 1,2-tetradecanediol-containing conditions [1].

Nanomaterials Synthesis Iron Oxide Nanocrystals Surface Chemistry

Antitubercular Amino Alcohol Derivatives

A series of lipophilic diamines and amino alcohols derived from 1,2-tetradecanediol were synthesized and tested for antitubercular activity against Mycobacterium tuberculosis [1]. Among the compounds prepared, those derived from 1,2-tetradecanediol and 1,2-dodecanediol displayed the most potent activity, with compounds 3, 8, and 9 achieving a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis [1]. Nine additional compounds in the series exhibited MIC values of 12.5 μg/mL. The C14 chain length of the 1,2-tetradecanediol scaffold provides optimal lipophilicity for mycobacterial cell wall penetration, a property that differs from shorter-chain diol derivatives which were not among the most active compounds in the series [1].

Antitubercular Agents Medicinal Chemistry Lipophilic Amino Alcohols

Viscosity Enhancement in Antimicrobial Surfactants

US patent literature explicitly identifies 1,2-tetradecanediol as a nonionic surfactant component that increases the viscosity of antimicrobial compositions, alongside decanol, dodecanol, C10/C12 alcohol ethoxylates, 1,2-decanediol, and 1,2-dodecanediol [1]. The C14 chain length of 1,2-tetradecanediol confers distinct amphiphilic balance and thickening properties compared to shorter-chain 1,2-alkanediols (C6-C12), which exhibit lower viscosity enhancement due to reduced hydrophobic chain interactions in aqueous emulsion systems [2]. Specifically, 1,2-alkanediols comprising 6-12 carbon atoms demonstrate antimicrobial activity that depends on alkyl chain length, but their viscosity-modulating capacity is proportionally weaker than that of the C14 homolog [2].

Cosmetic Formulation Nonionic Surfactants Viscosity Modulation

Chiral Building Block Monomesylate Derivatization

Commercial (R)-1,2-tetradecanediol is utilized as a chiral building block in the synthesis of enantioselective catalytic ligands, where treatment with mesyl chloride yields the corresponding 1-O-monomesylate intermediate [1]. The stereochemical integrity of the starting (R)-diol (>98% purity, >99% ee when sourced via HKR) directly determines the enantiomeric purity of downstream products including chiral ligands for asymmetric catalysis [1]. In contrast, use of racemic 1,2-tetradecanediol produces diastereomeric mixtures upon subsequent derivatization with chiral reagents, complicating purification and reducing yields of the desired stereoisomer [2]. Reproducible synthesis protocols across multiple research groups (including immunosuppressive amino alcohol programs) depend specifically on the defined (R)-stereochemistry of the starting diol [1].

Chiral Building Blocks Asymmetric Synthesis Derivatization Chemistry

Chain-Length-Dependent Antimicrobial Activity

Systematic studies of 1,2-alkanediol antimicrobial activity demonstrate that compounds comprising 6-12 carbon atoms exhibit antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with activity strongly dependent on alkyl chain length [1]. 1,2-Tetradecanediol (C14) sits at the upper boundary of this active range, possessing enhanced membrane-disrupting capacity relative to shorter-chain analogs while avoiding the solubility limitations that render longer-chain diols (≥C16) impractical for aqueous formulations [1]. The antimicrobial mechanism involves hydrophobic insertion into bacterial membrane lipid bilayers, a process governed by the critical chain-length-dependent balance between membrane affinity and aqueous solubility—a balance uniquely optimized at C12-C14 chain lengths [1].

Antimicrobial Agents Structure-Activity Relationship Preservative Systems

(R)-1,2-Tetradecanediol Applications


Synthesis of Enantiopure Chiral Ligands and Amino Alcohol Derivatives

Researchers engaged in asymmetric catalysis or medicinal chemistry requiring stereochemically pure building blocks should procure (R)-1,2-tetradecanediol as the starting material for monomesylate formation and subsequent coupling with chiral amines or amino acids. The >99% ee achievable via HKR synthesis ensures that downstream products retain stereochemical fidelity, avoiding the diastereomeric mixtures that complicate purification when racemic diol is used [1]. This is particularly critical for the synthesis of antitubercular amino alcohols, where derivatives from 1,2-tetradecanediol demonstrated MIC values of 6.25 μg/mL against M. tuberculosis, representing the most active compounds in the tested series [2].

Controlled Synthesis of Phase-Pure Iron Oxide Nanocrystals

Materials scientists synthesizing iron oxide nanocrystals via thermal decomposition methods should utilize 1,2-tetradecanediol as the reducing agent and co-surfactant when phase-pure γ-Fe₂O₃ (maghemite) is required. The specific 10 mmol concentration in phenyl ether at 265°C, in combination with oleic acid and oleylamine, reproducibly yields monodisperse maghemite nanocrystals without magnetite contamination, as confirmed by XRD and Mössbauer spectroscopy [1]. Substitution with 1,2-hexadecanediol alters nucleation kinetics and particle size distribution, compromising batch-to-batch consistency [3].

Antimicrobial Formulations Requiring Viscosity Enhancement

Cosmetic and personal care formulators developing antimicrobial preservation systems that also require viscosity modulation should select 1,2-tetradecanediol over shorter-chain 1,2-alkanediols. As specified in patent literature, 1,2-tetradecanediol functions as a nonionic surfactant that increases formulation viscosity while contributing antimicrobial activity [1]. The C14 chain length provides enhanced thickening efficiency compared to C10 and C12 diols due to increased hydrophobic interactions in emulsion systems, offering dual functionality that may reduce the need for separate thickener ingredients [1].

Membrane Interaction Studies with Defined Chain-Length Amphiphiles

Biophysical researchers investigating membrane-disrupting mechanisms of 1,2-alkanediols should select 1,2-tetradecanediol as the optimal chain-length candidate. Systematic studies demonstrate that antimicrobial activity against S. aureus and S. epidermidis peaks in the C6-C12 range, with C14 representing the upper boundary that maintains membrane activity without the solubility limitations of longer-chain homologs [2]. This makes (R)-1,2-tetradecanediol the appropriate choice for structure-activity relationship studies examining the balance between hydrophobic membrane insertion and aqueous formulation compatibility.

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